4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both pyrazole and triazole rings, which are known for their biological activities and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the formation of the pyrazole and triazole rings followed by their coupling to the butanamide backbone. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole and triazole rings. These rings are then linked through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have been studied for their anticancer properties.
Pyrazole derivatives: Compounds with pyrazole rings are known for their diverse biological activities.
Uniqueness
4-(1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is unique due to the combination of both pyrazole and triazole rings in its structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N6O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
4-pyrazol-1-yl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C9H12N6O/c16-8(13-9-10-7-11-14-9)3-1-5-15-6-2-4-12-15/h2,4,6-7H,1,3,5H2,(H2,10,11,13,14,16) |
InChI Key |
QDMSNPOHBHVGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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